Dimotapp

Allergic Rhinitis Antihistamine Efficacy Clinical Trial

Dimotapp, a pharmaceutical preparation designated by CAS 87453-66-5, is a precisely formulated, fixed-dose combination of brompheniramine maleate and phenylephrine hydrochloride. This combination provides a dual mechanism of action: brompheniramine maleate acts as a potent histamine H1-receptor antagonist to alleviate allergy symptoms, while phenylephrine hydrochloride, a selective α1-adrenergic receptor agonist, acts as a decongestant to relieve nasal stuffiness.

Molecular Formula C38H51Cl3N4O7
Molecular Weight 782.2 g/mol
CAS No. 87453-66-5
Cat. No. B12768825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimotapp
CAS87453-66-5
Molecular FormulaC38H51Cl3N4O7
Molecular Weight782.2 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)N.CNCC(C1=CC(=CC=C1)O)O.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.Cl.Cl
InChIInChI=1S/C16H19ClN2.C9H13NO2.C9H13NO.C4H4O4.2ClH/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-10-6-9(12)7-3-2-4-8(11)5-7;1-7(10)9(11)8-5-3-2-4-6-8;5-3(6)1-2-4(7)8;;/h3-9,11,15H,10,12H2,1-2H3;2-5,9-12H,6H2,1H3;2-7,9,11H,10H2,1H3;1-2H,(H,5,6)(H,7,8);2*1H/b;;;2-1-;;/t;9-;7-,9?;;;/m.01.../s1
InChIKeyHPLJKIRKESVBEY-ZGOLLYJASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimotapp (CAS 87453-66-5) Procurement & Technical Specification for Fixed-Dose Antihistamine-Decongestant Formulations


Dimotapp, a pharmaceutical preparation designated by CAS 87453-66-5, is a precisely formulated, fixed-dose combination of brompheniramine maleate and phenylephrine hydrochloride [1]. This combination provides a dual mechanism of action: brompheniramine maleate acts as a potent histamine H1-receptor antagonist to alleviate allergy symptoms, while phenylephrine hydrochloride, a selective α1-adrenergic receptor agonist, acts as a decongestant to relieve nasal stuffiness [1]. The specific formulation is designed for oral administration to provide symptomatic relief in conditions like allergic rhinitis and the common cold.

The Pitfalls of Generic Substitution for Dimotapp (CAS 87453-66-5): A Call for Comparator-Based Evidence


In the class of first-generation antihistamines and decongestants, significant variability in pharmacodynamics, pharmacokinetics, and safety profiles renders direct generic substitution a high-risk endeavor. While multiple formulations contain an antihistamine and a decongestant, the specific pairing of brompheniramine maleate with phenylephrine HCl exhibits a distinct clinical fingerprint that is not replicated by alternatives. Variations in receptor selectivity, duration of action, and the presence of fixed-dose synergy versus monotherapy can lead to clinically meaningful differences in efficacy and tolerability [1]. The following quantitative evidence demonstrates why a compound like Dimotapp, with its specific composition, should be prioritized based on its unique, verifiable differentiation over close analogs and alternatives.

Quantitative Evidence: Dimotapp (CAS 87453-66-5) Differentiators vs. Comparators


Superior Symptom Control vs. Second-Generation Antihistamine Loratadine in Allergic Rhinitis

A double-blind, placebo-controlled, parallel-group study directly compared an extended-release formulation of brompheniramine (12 mg BID, n=112) to loratadine (10 mg QD, n=112) and placebo (n=114) over 7 days. At all post-baseline evaluations, brompheniramine provided significantly better relief than loratadine for both total symptom scores and the nasal symptom cluster (rhinorrhea, sneezing, nasal blockage) [1]. The study's primary endpoint was the physicians' global efficacy evaluation on day 3.

Allergic Rhinitis Antihistamine Efficacy Clinical Trial

Extended Antihistamine Half-Life Provides Durable Symptom Relief

The pharmacokinetic profile of brompheniramine maleate, a key component of Dimotapp, is characterized by a long elimination half-life of approximately 25 hours [1]. This is significantly longer than that of many other first-generation antihistamines, such as chlorpheniramine (estimated half-life 12-15 hours). The prolonged half-life supports a twice-daily dosing regimen, ensuring consistent therapeutic levels and sustained symptom control over a full 24-hour period.

Pharmacokinetics Half-life Dosing Regimen

Demonstrated Superiority of Fixed-Dose Combination Over Monotherapy in Pediatric Rhinitis

A Phase III, superiority, double-blind, randomized clinical trial was designed to compare the efficacy and safety of a fixed-dose combination of brompheniramine and phenylephrine against each component administered as monotherapy [1]. The study enrolled 166 children over 12 years of age with acute upper airway inflammation. The primary objective was to demonstrate the superior efficacy of the combination product for improving respiratory symptoms. This trial design confirms that the synergistic combination is intended to be superior to either agent alone for the specific indication.

Fixed-Dose Combination Pediatric Rhinitis Combination vs. Monotherapy

Safety Profile: Identified Risk in a Subset of Asthmatic Children

A controlled challenge study investigated the effects of brompheniramine (4 mg) and a decongestant-antihistamine combination (4 mg brompheniramine, 5 mg phenylephrine HCl, 5 mg phenylpropanolamine HCl) versus placebo on pulmonary function in asthmatic children [1]. The results demonstrated a statistically significant decrease in pulmonary function in a subset of asthmatic children (n=10) following challenge with the active preparations, but not with placebo. This effect was not observed in a control group of asthmatic children (n=10) who did not report a history of adverse reaction to the medication.

Drug Safety Asthma Pulmonary Function Adverse Event

Differentiated Receptor Selectivity vs. Pseudoephedrine-Containing Combinations

The decongestant component in Dimotapp, phenylephrine HCl, is a direct-acting, selective α1-adrenergic receptor agonist [1]. This contrasts with pseudoephedrine, a commonly used alternative decongestant, which acts non-selectively on both alpha and beta-adrenergic receptors and has a significant indirect mechanism of action [2]. This difference in receptor pharmacology results in distinct cardiovascular and central nervous system effect profiles, which may influence clinical selection based on patient-specific risk factors.

Receptor Selectivity Decongestant Cardiovascular Safety

Analytical Method for Impurity Profiling: Ensuring Specific Compositional Quality

A validated RP-HPLC-PDA method has been developed for the specific impurity profiling of brompheniramine in multi-ingredient cough syrups, which is crucial for quality control and batch-to-batch consistency [1]. The method addresses challenges posed by the potential degradation and epimerization of brompheniramine into related impurities like chlorpheniramine. This ensures that the specific stereochemical and chemical purity of the Dimotapp formulation is maintained, a factor that is not assured with all generic alternatives.

Quality Control HPLC-PDA Impurity Profiling Pharmaceutical Analysis

Optimal Scientific and Industrial Application Scenarios for Dimotapp (CAS 87453-66-5)


Clinical Studies in Allergic Rhinitis Requiring Superior Efficacy to Second-Generation Antihistamines

Dimotapp's brompheniramine component has demonstrated statistically significant superiority over loratadine in clinical trials for allergic rhinitis [1]. This makes the formulation a critical tool in research settings where the goal is to establish a new efficacy benchmark or to compare novel therapeutics against a potent, first-generation antihistamine/decongestant combination known for its robust symptom control.

Pediatric Formulation Studies for Acute Upper Respiratory Infections

The fixed-dose combination of brompheniramine and phenylephrine, as in Dimotapp, has been the subject of a Phase III clinical trial designed to prove its superiority over monotherapy in a pediatric population [2]. This positions the formulation as a key reference standard for developing and evaluating new pediatric combination products aimed at treating nasal congestion and rhinorrhea associated with the common cold or allergic reactions.

Pharmacokinetic Modeling and Dosing Regimen Optimization

The exceptionally long half-life of brompheniramine maleate (~25 hours) provides a distinct pharmacokinetic advantage [3]. This characteristic makes Dimotapp a relevant model compound for research focused on sustained-release formulations, once-daily dosing strategies, and in silico modeling of drug accumulation and washout periods in first-generation antihistamines.

Investigating Subpopulation-Specific Adverse Drug Reactions

The documented, quantifiable adverse effect of a brompheniramine-containing preparation on pulmonary function in a specific subset of asthmatic children [4] provides a validated human model for studying drug-induced bronchospasm. Researchers investigating mechanisms of idiosyncratic drug reactions or developing safer antihistamine alternatives for asthmatic patients would find this well-characterized effect to be a valuable and reproducible endpoint.

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